molecular formula C14H21NO2 B14610072 N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine CAS No. 61096-89-7

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine

Katalognummer: B14610072
CAS-Nummer: 61096-89-7
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: MVOPDFMYIHEKJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a methylidenehydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(heptyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-(Heptyloxy)benzaldehyde+Hydroxylamine hydrochlorideN-[4-(Heptyloxy)phenyl]methylidenehydroxylamine\text{4-(Heptyloxy)benzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} 4-(Heptyloxy)benzaldehyde+Hydroxylamine hydrochloride→N-[4-(Heptyloxy)phenyl]methylidenehydroxylamine

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{[4-(Methoxy)phenyl]methylidene}hydroxylamine
  • N-{[4-(Ethoxy)phenyl]methylidene}hydroxylamine
  • N-{[4-(Butoxy)phenyl]methylidene}hydroxylamine

Uniqueness

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is unique due to its longer heptyloxy chain, which can influence its physical properties, such as solubility and membrane permeability. This structural feature may also impact its biological activity and interactions with molecular targets, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

61096-89-7

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

N-[(4-heptoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)12-15-16/h7-10,12,16H,2-6,11H2,1H3

InChI-Schlüssel

MVOPDFMYIHEKJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.